molecular formula C20H14N4O B5705919 N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide

N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide

Cat. No. B5705919
M. Wt: 326.4 g/mol
InChI Key: AJIGJYSQWJYMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide, also known as BMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMQ is a quinoline derivative that has been synthesized through a multistep process.

Mechanism of Action

N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges from the anode to the emissive layer. The compound has a high hole mobility, which allows for efficient charge transport. In OPVs, N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is used as an electron-accepting material, where it facilitates the movement of negative charges from the cathode to the active layer.
Biochemical and Physiological Effects:
As a synthetic compound, N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide does not have any known biochemical or physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is its high purity, which allows for accurate and reproducible results in lab experiments. The compound is also stable under normal lab conditions, making it easy to handle and store. However, one of the limitations of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is its high cost, which may limit its use in certain research fields.

Future Directions

There are several future directions for research on N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide. One potential area of research is the development of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide-based materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Another area of research is the optimization of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide synthesis methods to reduce costs and increase yields. Additionally, further studies on the electronic properties of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide may lead to the development of more efficient OLEDs and OPVs.

Synthesis Methods

The synthesis of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide involves a multistep process that starts with the reaction of 2-phenyl-4-quinolinecarboxylic acid with thionyl chloride to form 2-phenyl-4-chloroquinoline. The resulting product is then reacted with cyanomethyl anion to yield N-(2-cyanomethyl) -2-phenyl-4-chloroquinolinecarboxamide. Finally, the compound is treated with sodium methoxide to obtain N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide.

Scientific Research Applications

N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most prominent applications of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has also been studied for its potential applications in the field of organic photovoltaics (OPVs) due to its high electron affinity and low ionization potential.

properties

IUPAC Name

N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O/c21-10-12-24(13-11-22)20(25)17-14-19(15-6-2-1-3-7-15)23-18-9-5-4-8-16(17)18/h1-9,14H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIGJYSQWJYMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.